N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Description
N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound with the molecular formula C16H15BrN2O3 and a molar mass of 363.2059 g/mol . This compound is characterized by the presence of a bromo-substituted phenoxy group and a benzenecarboximidamide moiety, making it a unique and interesting subject for chemical research.
Properties
Molecular Formula |
C16H15BrN2O3 |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-9-13(7-8-14(11)17)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19) |
InChI Key |
OKVWIFHYZGADDU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. This intermediate is then reacted with benzenecarboximidamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted phenoxy group may play a crucial role in binding to these targets, while the benzenecarboximidamide moiety can influence the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can be compared with other similar compounds, such as:
- 4-bromo-N’-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide lies in its specific combination of substituents, which can impart distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
